molecular formula C28H24N2O6 B10933090 Dimethyl 2-({[2-(4-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[2-(4-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B10933090
M. Wt: 484.5 g/mol
InChI Key: BBSIXGWJJRPYKQ-UHFFFAOYSA-N
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Description

DIMETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE is a complex organic compound with the molecular formula C28H24N2O6 It is known for its unique structure, which includes a quinoline moiety and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with Terephthalic Acid: The final step involves the coupling of the quinoline derivative with terephthalic acid under esterification conditions, typically using a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

DIMETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of DIMETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The ethoxyphenyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE
  • DIMETHYL 2-({[2-(4-PHENOXYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE

Uniqueness

DIMETHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)TEREPHTHALATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the quinoline and ethoxyphenyl moieties provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

dimethyl 2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C28H24N2O6/c1-4-36-19-12-9-17(10-13-19)24-16-22(20-7-5-6-8-23(20)29-24)26(31)30-25-15-18(27(32)34-2)11-14-21(25)28(33)35-3/h5-16H,4H2,1-3H3,(H,30,31)

InChI Key

BBSIXGWJJRPYKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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